Cosmene

描述

Structure

3D Structure

属性

CAS 编号 |

460-01-5 |

|---|---|

分子式 |

C10H14 |

分子量 |

134.22 g/mol |

IUPAC 名称 |

(3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene |

InChI |

InChI=1S/C10H14/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-2H2,3-4H3/b7-6+,10-8+ |

InChI 键 |

HPZWSJQQCJZBBG-LQPGMRSMSA-N |

SMILES |

CC(=C)C=CC=C(C)C=C |

手性 SMILES |

CC(=C)/C=C/C=C(\C)/C=C |

规范 SMILES |

CC(=C)C=CC=C(C)C=C |

产品来源 |

United States |

Foundational & Exploratory

Cosmene: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cosmene, a monoterpene hydrocarbon, is a naturally occurring compound found in various plants. This technical guide provides a comprehensive overview of the structure, chemical properties, and spectral data of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this molecule. This document collates available data on its physicochemical properties, provides a summary of its spectral characteristics, and outlines a plausible synthetic approach. While specific biological activities and detailed signaling pathways of this compound are not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge required for such investigations.

Chemical Structure and Identification

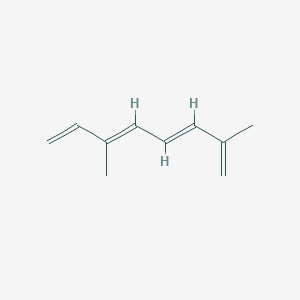

This compound, systematically named (3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene, is an acyclic monoterpene.[1] Its structure is characterized by a ten-carbon backbone with four conjugated double bonds and two methyl group substitutions.

Molecular Formula: C₁₀H₁₄[1]

Molecular Weight: 134.22 g/mol [1]

IUPAC Name: (3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene[1]

CAS Registry Number: 460-01-5[1]

Synonyms: (E,E)-Cosmene, trans,trans-2,6-Dimethyl-1,3,5,7-octatetraene[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Boiling Point | 188-190 °C (estimated) | |

| Melting Point | -2 to -1 °C | |

| Vapor Pressure | 0.4883 hPa @ 20°C; 0.7185 hPa @ 25°C (estimated) | |

| Solubility | Soluble in ethanol, methanol, isopropanol. Insoluble in water. | |

| XLogP3-AA | 4.4 |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. The following tables summarize the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | (Not available) |

| C2 | (Not available) |

| C3 | (Not available) |

| C4 | (Not available) |

| C5 | (Not available) |

| C6 | (Not available) |

| C7 | (Not available) |

| C8 | (Not available) |

| C9 (Methyl) | (Not available) |

| C10 (Methyl) | (Not available) |

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| H1 | (Not available) | (Not available) |

| H3 | (Not available) | (Not available) |

| H4 | (Not available) | (Not available) |

| H5 | (Not available) | (Not available) |

| H7 | (Not available) | (Not available) |

| H8 | (Not available) | (Not available) |

| H9 (Methyl) | (Not available) | (Not available) |

| H10 (Methyl) | (Not available) | (Not available) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its alkene and methyl functionalities.

Table 3: Characteristic IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2970-2850 | Strong | C-H stretch (methyl) |

| ~1640-1600 | Medium-Weak | C=C stretch (conjugated) |

| ~1450 | Medium | C-H bend (methyl) |

| ~965 | Strong | =C-H bend (trans-alkene) |

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of this compound.

Table 4: Key Mass Spectrometry Fragments

| m/z | Relative Intensity | Possible Fragment |

| 134 | [M]⁺ | Molecular Ion |

| 119 | High | [M - CH₃]⁺ |

| 91 | Moderate | Tropylium ion ([C₇H₇]⁺) |

Synthesis

A detailed, experimentally verified total synthesis of this compound is not prominently described in the reviewed literature. However, a plausible retro-synthetic analysis suggests that it could be synthesized from readily available starting materials like geranial.

Proposed Synthetic Pathway

A potential synthetic route could involve the Wittig reaction of a suitable phosphonium ylide with an α,β-unsaturated aldehyde derived from geranial. The stereochemistry of the double bonds would need to be carefully controlled.

Caption: Proposed synthetic pathway for this compound from Geranial.

General Experimental Protocol for Wittig Reaction

The following is a general protocol for a Wittig reaction, which would need to be optimized for the specific synthesis of this compound.

-

Ylide Preparation: A phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon). A strong base (e.g., n-butyllithium) is added dropwise at a low temperature (e.g., -78 °C) to generate the ylide.

-

Reaction with Aldehyde: The α,β-unsaturated aldehyde, dissolved in the same solvent, is added slowly to the ylide solution at low temperature.

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for a specified time. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Biological Activity

This compound is known to be a component of the essential oils of various plants and is released as a defense volatile in response to herbivory.[1] However, specific studies detailing its pharmacological activities, mechanisms of action, and effects on biological signaling pathways are limited in the currently available scientific literature. Given its structural similarity to other monoterpenes with known biological activities, this compound presents an interesting candidate for future research in areas such as antimicrobial, anti-inflammatory, and anticancer studies.

Potential Research Workflow for Biological Activity Screening

To investigate the biological potential of this compound, a systematic screening process is recommended.

Caption: Proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound is a structurally interesting monoterpene with a well-defined chemical identity. This guide has summarized its key physicochemical and spectroscopic properties. While its synthesis and biological activities are not yet extensively explored in the scientific literature, the information provided here serves as a solid foundation for future research. The proposed synthetic strategy and biological screening workflow offer starting points for researchers interested in exploring the potential of this compound in drug discovery and other applications. Further investigation is warranted to fully elucidate its chemical reactivity and biological functions.

References

The Putative Biosynthesis of Cosmene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cosmene, an acyclic monoterpene, is a volatile organic compound found in the essential oils of various plants, contributing to their characteristic aroma. While the direct biosynthetic pathway of this compound has not been definitively elucidated, this technical guide outlines a putative pathway based on the well-established principles of monoterpene biosynthesis in plants. This document details the enzymatic steps from primary metabolites to the formation of the universal monoterpene precursor, geranyl pyrophosphate (GPP), and the subsequent proposed conversion to this compound by a putative this compound synthase. Methodologies for key experiments, including gene identification, enzyme characterization, and metabolite analysis, are provided, drawing from established protocols for similar acyclic monoterpenes. Quantitative data for related pathways are summarized to provide a comparative framework. This guide serves as a foundational resource for researchers investigating the biosynthesis of this compound and other acyclic monoterpenes for applications in fragrance, agriculture, and pharmacology.

Introduction to Monoterpene Biosynthesis

Monoterpenes are a diverse class of C10 isoprenoid compounds that play crucial roles in plant defense, pollinator attraction, and as components of essential oils.[1][2] Their biosynthesis originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3]

The condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl pyrophosphate synthase (GPPS) to form the universal C10 precursor of all monoterpenes, geranyl pyrophosphate (GPP).[4][5] The remarkable diversity of monoterpenes arises from the activity of a large family of enzymes known as terpene synthases (TPSs), which utilize GPP as a substrate.[6]

The Putative Biosynthesis Pathway of this compound

While a specific this compound synthase has yet to be isolated and characterized, the biosynthesis of this compound is hypothesized to follow the general pathway for acyclic monoterpenes, analogous to the formation of β-ocimene.[7][8][9]

The proposed pathway is as follows:

-

Formation of Geranyl Pyrophosphate (GPP): Within the plastids, IPP and DMAPP, derived from the MEP pathway, are condensed by GPPS to yield GPP.[4]

-

Conversion of GPP to this compound: A putative this compound synthase, a member of the TPS family, is proposed to catalyze the conversion of GPP to this compound. This reaction likely involves the ionization of GPP to form a geranyl cation intermediate, followed by a series of rearrangements and deprotonation to yield the final this compound structure.

Below is a diagram illustrating the putative this compound biosynthesis pathway.

Quantitative Data

Direct quantitative data for a dedicated this compound synthase is not yet available. However, data from closely related acyclic monoterpene synthases, such as ocimene synthase, can provide a valuable reference for expected enzymatic activity and substrate affinity.

| Enzyme | Source Plant | Substrate | Major Product(s) | Km (µM) | Vmax (pkat/mg) | Reference |

| GmOCS | Glycine max (Soybean) | GPP | (E)-β-ocimene | Not Reported | Not Reported | [7][8] |

| PbeOCS | Pyrus betuleafolia | GPP | (E)-β-ocimene | Not Reported | Not Reported | [9] |

Note: The absence of reported Km and Vmax values in some studies highlights a common focus on product identification over detailed kinetic analysis in initial characterization. For general enzyme kinetics, the Michaelis-Menten model is typically used to describe the relationship between substrate concentration and reaction rate.[10][11][12]

Experimental Protocols

The investigation of the this compound biosynthesis pathway would involve a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments, adapted from established protocols for terpene synthase characterization.[6][7][13][14]

Identification and Cloning of a Candidate this compound Synthase Gene

Objective: To identify and isolate the gene encoding a putative this compound synthase.

Methodology:

-

Homology-Based Gene Identification:

-

Perform a TBLASTN search against a plant transcriptome database (e.g., from a this compound-producing plant) using the amino acid sequences of known acyclic monoterpene synthases (e.g., ocimene synthase, myrcene synthase) as queries.[6]

-

Identify candidate genes based on sequence similarity.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from tissues of the target plant known to produce this compound (e.g., flowers, leaves).

-

Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

-

-

PCR Amplification and Cloning:

-

Design gene-specific primers based on the candidate gene sequence.

-

Amplify the full-length open reading frame (ORF) of the candidate gene from the cDNA using PCR.

-

Clone the PCR product into a suitable expression vector (e.g., pET-28a for bacterial expression, pEAQ-HT for plant transient expression).[13][15]

-

In Vitro Enzyme Assay and Product Identification

Objective: To express the candidate this compound synthase and determine its enzymatic activity and product profile.

Methodology:

-

Heterologous Protein Expression:

-

Transform E. coli (e.g., BL21(DE3) strain) with the expression vector containing the candidate TPS gene.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

HEPES buffer (25 mM, pH 7.4)

-

Geranyl pyrophosphate (GPP) as substrate (2 mM)

-

MgCl₂ (15 mM)

-

Dithiothreitol (DTT) (5 mM)

-

Purified recombinant protein (40-50 µg)

-

-

Incubate the reaction mixture at 30°C for 1 hour.[6]

-

-

Product Collection and Analysis:

-

Collect the volatile products using Solid Phase Microextraction (SPME) by exposing a PDMS fiber to the headspace of the reaction vial during incubation.

-

Analyze the collected volatiles by Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18][19][20]

-

Identify the products by comparing their mass spectra and retention times with those of authentic standards.

-

In Vivo Functional Analysis

Objective: To confirm the function of the candidate this compound synthase within a plant system.

Methodology:

-

Agrobacterium-mediated Transient Expression:

-

Volatile Collection and Analysis:

-

After a suitable incubation period (e.g., 3-5 days), collect the volatiles emitted from the infiltrated leaves using headspace SPME.

-

Analyze the collected volatiles by GC-MS to detect the presence of this compound.

-

Use leaves infiltrated with an empty vector as a negative control.

-

Below is a diagram of a typical experimental workflow for TPS gene characterization.

Regulation of this compound Biosynthesis

The biosynthesis of monoterpenes is often tightly regulated, both spatially and temporally, and can be influenced by developmental cues and environmental factors.[1][2]

-

Transcriptional Regulation: The expression of TPS genes is a primary control point for monoterpene production. The abundance of TPS transcripts often correlates with the emission of their corresponding products.[1]

-

Developmental Regulation: The production of this compound may be specific to certain tissues (e.g., flowers, leaves) and developmental stages (e.g., during flowering to attract pollinators).[2]

-

Environmental Factors: Biotic and abiotic stresses, such as herbivory, pathogen attack, light, and temperature, can induce or enhance the production of volatile monoterpenes as part of the plant's defense response.[1][2]

Conclusion

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants, grounded in the current understanding of monoterpene biosynthesis. While a dedicated this compound synthase remains to be identified, the methodologies and comparative data presented here offer a robust framework for future research in this area. The elucidation of the complete this compound biosynthetic pathway will not only advance our fundamental knowledge of plant specialized metabolism but also open avenues for the metabolic engineering of this and other valuable acyclic monoterpenes for various industrial applications.

References

- 1. scispace.com [scispace.com]

- 2. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Functional Characterization of a (E)-β-Ocimene Synthase Gene Contributing to the Defense against Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Functional characterization of a terpene synthase responsible for (E)-β-ocimene biosynthesis identified in Pyrus betuleafolia transcriptome after herbivory [frontiersin.org]

- 10. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]

- 11. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. In planta transient expression analysis of monoterpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Cosmene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cosmene, a monoterpene hydrocarbon, is a volatile organic compound found in a variety of plant species. It exists as several isomers, with (3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene being a common form. This technical guide provides an in-depth overview of the natural sources of this compound, detailing the plant species and the specific parts where it is found. Furthermore, it presents a comprehensive summary of the methodologies for its isolation and purification, including quantitative data on its occurrence and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

This compound has been identified in a diverse range of plant families, contributing to their characteristic aroma and, in some cases, their defense mechanisms. It is primarily found in the essential oils extracted from various plant parts, most notably the leaves and flowers[1].

The Asteraceae (Compositae) family is a prominent source of this compound. The compound was first isolated from the essential oil of Cosmos bipinnatus, from which it derives its name[2]. Other notable plant species reported to contain this compound include:

-

Lantana camara (Verbenaceae): Found in the leaves[2].

-

Tagetes minuta (Asteraceae): Present in the leaves[2].

-

Lavandula stoechas (Lamiaceae): Detected in the essential oils of both flowers and leaves[2].

-

Rosmarinus officinalis (Lamiaceae): A component of the essential oil from the leaves[1].

-

Camellia sinensis (Theaceae): Found in the headspace of flowers[1].

-

Olea europaea (Oleaceae): Released from the leaves as a herbivore-induced volatile[1][3].

-

Perilla frutescens (Lamiaceae)[4].

-

Citrus reticulata (Rutaceae)[4].

-

Cosmos caudatus (Asteraceae): Identified among other volatile compounds in the leaves[2].

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the specific plant part used for extraction. The following table summarizes the available quantitative data on this compound and its related isomers in various plant essential oils.

| Plant Species | Plant Part | Compound | Concentration (%) | Reference |

| Cosmos bipinnatus (wild) | Leaves | (E,E)-2,6-dimethyl-1,3,5-octatetraene | 17.12 | |

| Tagetes minuta | Flower-leaf mix | trans-β-Ocimene | 45.92 | [5] |

| Tagetes minuta | Flowers | (Z)-β-Ocimene | 21.34 | [6] |

| Tagetes minuta | Aerial parts | (Z)-β-Ocimene* | 17.7 | [7] |

*Note: Ocimene is a closely related monoterpene that can be a precursor or co-occur with this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that typically begins with the extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target compound.

Extraction of Essential Oils

The initial step in isolating this compound is the extraction of the essential oil from the plant matrix. Hydrodistillation is the most common method for this purpose.

This protocol provides a general procedure for the extraction of essential oils from plant material using a Clevenger-type apparatus.

Materials and Equipment:

-

Fresh or dried plant material (e.g., leaves, flowers)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material:

-

For fresh plant material, coarsely chop to increase the surface area.

-

For dried plant material, it can be used as is or lightly crushed.

-

-

Apparatus Setup:

-

Place a known quantity of the plant material (e.g., 500 g) into the round-bottom flask.

-

Add a sufficient volume of distilled water to immerse the plant material completely.

-

Assemble the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

-

-

Distillation:

-

Heat the flask using the heating mantle to bring the water to a boil.

-

Continue heating to generate steam, which will pass through the plant material, causing the volatile essential oils to vaporize.

-

The steam and essential oil vapor mixture will travel to the condenser.

-

-

Condensation and Separation:

-

The condenser, cooled by circulating water, will condense the vapor back into a liquid.

-

The condensate (a mixture of essential oil and hydrosol) will collect in the separator arm of the Clevenger apparatus.

-

Due to the immiscibility and lower density of the essential oil compared to water, it will form a distinct layer on top of the hydrosol.

-

-

Collection and Drying:

-

Continue the distillation for a set period (e.g., 3-4 hours) until no more oil is collected.

-

Carefully collect the essential oil layer from the separator.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed glass vial in a cool, dark place.

-

Purification of this compound from Essential Oil

The essential oil obtained from hydrodistillation is a complex mixture of various volatile compounds. To isolate pure this compound, further purification steps are necessary. A combination of fractional distillation and preparative chromatography is typically employed.

Caption: General experimental workflow for the isolation of this compound.

Fractional distillation under reduced pressure is used to separate the components of the essential oil based on their boiling points. This method is particularly suitable for thermolabile compounds like terpenes, as the lower pressure allows for distillation at lower temperatures, preventing degradation[8][9].

Materials and Equipment:

-

Crude essential oil

-

Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

-

Vacuum pump

-

Heating mantle with a magnetic stirrer

-

Manometer

-

Stir bar

Procedure:

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly greased and sealed to maintain a vacuum.

-

Place the crude essential oil and a stir bar into the distillation flask.

-

-

Vacuum Application:

-

Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).

-

-

Distillation:

-

Begin stirring and gently heat the distillation flask.

-

Monitor the temperature at the top of the fractionating column.

-

Collect the distillate in separate fractions as the temperature stabilizes at the boiling point of each component at the applied pressure. This compound, being a monoterpene, will distill in the lower boiling point fractions.

-

-

Fraction Analysis:

-

Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions with the highest concentration of this compound.

-

-

Pooling of Fractions:

-

Combine the fractions that are rich in this compound for further purification.

-

Preparative Gas Chromatography is a high-resolution technique used to isolate pure compounds from a volatile mixture. It operates on the same principles as analytical GC but is scaled up to handle larger sample volumes[1][10].

Materials and Equipment:

-

Preparative Gas Chromatograph with a fraction collector

-

Appropriate capillary column (e.g., non-polar or medium-polarity)

-

Monoterpene-rich fraction from fractional distillation

-

Solvent for sample injection (e.g., hexane)

-

Collection vials

Procedure:

-

Method Development:

-

Develop an analytical GC method to achieve good separation of this compound from other components in the monoterpene-rich fraction.

-

-

Sample Preparation:

-

Dilute the monoterpene-rich fraction in a suitable solvent if necessary.

-

-

Injection and Separation:

-

Inject the sample onto the preparative GC column.

-

The components are separated based on their volatility and interaction with the stationary phase.

-

-

Fraction Collection:

-

The effluent from the column is split between a detector and a fraction collector.

-

The fraction collector is programmed to collect the peak corresponding to this compound in a cooled collection vial.

-

Multiple injections can be performed to collect a sufficient quantity of the pure compound.

-

-

Purity Analysis:

-

Analyze the collected fraction using analytical GC-MS to confirm its purity.

-

Caption: this compound isolation and purification process.

Advanced Purification Techniques

Besides the conventional methods described above, other advanced chromatographic techniques can be employed for the purification of this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For less volatile or thermally sensitive compounds, preparative HPLC is a powerful tool. For non-polar compounds like this compound, a reversed-phase C18 column with a mobile phase of acetonitrile and water is often used[11][12][13].

Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the mobile phase. It is particularly well-suited for the separation of non-polar compounds like terpenes and offers advantages in terms of reduced solvent consumption and faster separation times[2][14][15].

Conclusion

This compound is a naturally occurring monoterpene with a presence in a variety of aromatic plants. Its isolation involves a systematic approach starting from the extraction of essential oils, typically by hydrodistillation, followed by purification using techniques such as fractional vacuum distillation and preparative chromatography. The choice of the specific purification method depends on the complexity of the essential oil matrix and the desired purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals seeking to isolate and study this interesting natural compound.

References

- 1. Free Article [bettercodger.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H14 | CID 5368451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GC-MS Methods for Terpenoids | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. cms.mz-at.de [cms.mz-at.de]

- 14. researchgate.net [researchgate.net]

- 15. Preparative Supercritical Fluid Chromatography for Cannabinoid Refining and Purification - Medical Cannabis extraction technology - Nomad Labs [nomadlabs.eu]

A Comprehensive Technical Guide on the Biological Activity of p-Cymene

Disclaimer: Initial research indicates a significant lack of comprehensive data on the biological activity of cosmene (2,6-dimethyl-1,3,5,7-octatetraene). The available information is largely limited to its chemical properties and presence in some plant species. In contrast, the similarly named monoterpene, p-cymene (1-methyl-4-(1-methylethyl)-benzene), has been the subject of extensive research. Given the potential for nomenclature confusion and the wealth of available data for p-cymene, this guide will focus on the biological activities of p-cymene to provide a thorough and data-rich resource for researchers, scientists, and drug development professionals.

Introduction to p-Cymene

p-Cymene is a naturally occurring aromatic organic compound, classified as a monoterpene. It is found in over 100 plant species, including thyme, oregano, cumin, and eucalyptus. It is a major component of many essential oils and is utilized in the food and fragrance industries. Numerous studies have demonstrated a wide range of pharmacological properties for p-cymene, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. This guide provides a detailed overview of these biological activities, supported by quantitative data, experimental protocols, and illustrations of the underlying signaling pathways.

Anti-inflammatory and Antinociceptive Activity

p-Cymene has demonstrated significant anti-inflammatory and pain-relieving (antinociceptive) effects in various in vivo studies. Its mechanisms of action are linked to the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory and Antinociceptive Effects

| Experimental Model | Species | Doses of p-Cymene | Observed Effect | Reference |

| Acetic acid-induced writhing | Mice | 50 and 100 mg/kg (i.p.) | Significant (p < 0.05) reduction in writhing responses. | [1] |

| Carrageenan-induced leukocyte migration | Mice | 25, 50, and 100 mg/kg (i.p.) | Significant (p < 0.05) decrease in leukocyte migration. | [1][2] |

| Hot-plate test | Mice | 25, 50, and 100 mg/kg (i.p.) | Significant increase in response latency time. | [1] |

| LPS-induced cytokine production in RAW 264.7 cells | Murine Macrophages | - | Significant regulation of TNF-α, IL-1β, and IL-6 production. | [3] |

| LPS-induced cytokine production in vivo | Mice | - | Marked suppression of TNF-α and IL-1β, and increased IL-10. | [3] |

| Colorectal cancer model in hyperlipidemic rats | Rats | - | Reduction of serum inflammatory cytokines: IL-1 (54.5%), IL-6 (28.3%), adiponectin (26.3%), and COX-2 (48.4%). | [4] |

Experimental Protocols

This model is used to assess the anti-inflammatory activity of a compound against acute inflammation.

-

Animals: Male Swiss mice (25-30g) are used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin 20 mg/kg, i.p.), and test groups (p-cymene 5 and 10 mg/kg, i.p.).

-

Administration: Test compounds are administered intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Induction of Edema: 20 µL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

This test evaluates the peripheral analgesic activity of a compound.

-

Animals: Male ICR mice (23 ± 3 g) are used.

-

Grouping: Animals are divided into a vehicle control group, a positive control group (e.g., a known analgesic), and test groups receiving different doses of p-cymene.

-

Administration: The test substance is administered (e.g., orally) one hour before the injection of acetic acid.

-

Induction of Writhing: A 0.5% to 1% solution of acetic acid is injected intraperitoneally at a volume of 10-20 mL/kg.

-

Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-15 minutes.

-

Analysis: The mean number of writhes in the test groups is compared to the control group to determine the percentage of inhibition.

This method is used to assess the central antinociceptive activity of a compound.

-

Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

-

Animals: Mice are used for this test.

-

Procedure: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

-

Cut-off Time: A cut-off time (usually 30 seconds) is set to prevent tissue damage.

-

Administration: The test compound (p-cymene) is administered, and the latency is measured at different time points post-administration.

-

Analysis: A significant increase in the latency period compared to the control group indicates an analgesic effect.

Signaling Pathways

p-Cymene exerts its anti-inflammatory effects by inhibiting the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Figure 1: p-Cymene inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.

Antioxidant Activity

p-Cymene exhibits significant antioxidant properties by enhancing the activity of antioxidant enzymes and reducing oxidative stress markers.

Quantitative Data: Antioxidant Effects

| Assay | Model | Doses of p-Cymene | Observed Effect | Reference |

| Colorectal cancer model in hyperlipidemic rats | Rats | - | Reduction of intestinal oxidative-stress cytokines: total antioxidant capacity (30.4%), superoxide dismutase (30.3%), and malondialdehyde (47.1%). | [4] |

| Hepatocellular carcinoma model | In vitro (HepG2 cells) | 30 and 50 mM | Increased levels of superoxide dismutase (SOD) and glutathione (GSH). | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common in vitro method to determine the antioxidant capacity of a compound.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Sample Preparation: Dissolve p-cymene in a suitable solvent (e.g., methanol) to prepare various concentrations. A known antioxidant like ascorbic acid is used as a positive control.

-

Reaction: In a 96-well plate, add a specific volume of the sample or control to the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

Antimicrobial Activity

p-Cymene has shown a broad spectrum of antimicrobial activity against various bacteria and fungi, although it is sometimes less potent than other components of essential oils like carvacrol.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Microorganism | MIC | Reference |

| Escherichia coli | 0.492% (v/v) | [6] |

| Staphylococcus aureus | 0.598% (v/v) | [6] |

| Staphylococcus epidermidis | 0.608% (v/v) | [6] |

| Salmonella enteritidis | 0.527% (v/v) | [6] |

| Escherichia coli O157:H7 | 12 mg/mL (MBC) | [6] |

| Vibrio parahaemolyticus | 12 mg/mL (MBC) | [6] |

| Listeria monocytogenes | 12 mg/mL (MBC) | [6] |

| Salmonella enterica | 12 mg/mL (MBC) | [6] |

| Staphylococcus aureus | 6 mg/mL (MBC) | [6] |

| Streptococcus mutans | 6 mg/mL (MBC) | [6] |

| Streptococcus sanguinis | 3 mg/mL (MBC) | [6] |

MBC: Minimum Bactericidal Concentration

Experimental Workflow: Broth Microdilution Method for MIC Determination

Figure 2: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Recent studies have highlighted the potential of p-cymene as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines and targeting multiple oncogenic pathways.

Quantitative Data: Cytotoxic Effects

| Cell Line | Assay | Concentration | Observed Effect | Reference |

| HepG2 (Hepatocellular carcinoma) | MTT, Crystal violet, Trypan blue | 30 and 50 mM | Dose-dependent reduction in cell viability. | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of p-cymene (e.g., 5-50 mM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Signaling Pathways in Anticancer Activity

p-Cymene's anticancer effects are associated with its ability to modulate several key signaling pathways involved in apoptosis, angiogenesis, and tumor progression. Molecular docking studies have shown strong binding affinities of p-cymene with targets such as B-cell lymphoma 2 (BCL2), caspase-3 (CASP3), tumor protein p53 (P53), and vascular endothelial growth factor (VEGF).

Figure 3: p-Cymene targets key proteins to induce apoptosis and inhibit angiogenesis.

Conclusion

p-Cymene is a monoterpene with a diverse and promising range of biological activities. Its well-documented anti-inflammatory, antioxidant, antimicrobial, and anticancer properties make it a compelling candidate for further investigation in drug discovery and development. The modulation of key signaling pathways such as NF-κB and MAPK, along with its interaction with critical proteins in cancer progression, underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in exploring the multifaceted pharmacological profile of p-cymene.

References

- 1. Evaluation of the anti-inflammatory and antinociceptive properties of p-cymene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. p-Cymene modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. p-Cymene Targets Multiple Oncogenic Pathways in Hepatocellular Carcinoma: Insights From Network Pharmacology and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of Cosmene in Biological Systems

Introduction

Cosmene, chemically identified as (3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene, is a naturally occurring organic compound with the molecular formula C10H14.[1][2][3] It is classified as an alkatetraene, a hydrocarbon with four double bonds.[1] This compound has been identified as a volatile organic compound in a variety of plants, including Perilla frutescens (perilla) and Citrus reticulata (mandarin orange).[1] While this compound is a known metabolite in these organisms, a comprehensive body of research detailing its specific mechanism of action in biological systems, particularly in a pharmacological or therapeutic context, is not available in the current scientific literature.

This guide aims to provide a thorough overview of the available information on this compound. However, it is important to note at the outset that there is a significant lack of published data regarding its cellular targets, signaling pathways, and quantitative experimental results that would typically be included in an in-depth technical guide for researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C10H14 | [1][2][3] |

| Molecular Weight | 134.22 g/mol | [1] |

| IUPAC Name | (3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene | [1] |

| CAS Number | 460-01-5 | [1][4] |

| Appearance | Not specified in literature | |

| Boiling Point | 189.00 to 190.00 °C @ 760.00 mm Hg (estimated) | |

| Melting Point | -2.00 to -1.00 °C @ 760.00 mm Hg | |

| Solubility | Soluble in alcohol; Insoluble in water |

Biological Presence and Ecological Role

This compound has been identified as a component of the floral scent and vegetative emissions of various plants. In some contexts, it is suggested to play a role in plant defense mechanisms. For instance, its release can be triggered by herbivory, potentially acting as a deterrent or as a signal to other parts of the plant.[5] It is important to distinguish this compound from other structurally related but distinct monoterpenes and aromatic compounds that have been more extensively studied for their biological activities.

Mechanism of Action in Biological Systems: Current Gaps in Knowledge

A thorough review of the scientific literature reveals a lack of studies focused on the specific mechanism of action of this compound in biological systems from a pharmacological standpoint. As of the current date, there is no published research that elucidates:

-

Specific Cellular or Molecular Targets: There is no information identifying specific receptors, enzymes, ion channels, or other proteins that this compound interacts with to elicit a biological response.

-

Signaling Pathways: Consequently, there are no described signaling pathways that are modulated by this compound.

-

Quantitative Biological Data: There is an absence of quantitative data from in vitro or in vivo studies that would describe dose-response relationships, efficacy, or potency in any biological system.

-

Experimental Protocols: Detailed experimental methodologies for studying the biological effects of this compound are not available due to the lack of such studies.

Due to this absence of foundational research, it is not possible to construct the detailed data tables, experimental protocols, or signaling pathway diagrams as requested.

Logical Relationship Diagram: Current State of Knowledge

The following diagram illustrates the current, limited understanding of this compound's role based on available information.

While this compound is a recognized chemical entity found in nature, there is a significant void in the scientific literature regarding its mechanism of action in biological systems, particularly concerning any potential pharmacological effects. The information required to construct an in-depth technical guide for researchers and drug development professionals—including data on cellular targets, signaling pathways, and quantitative experimental results—is currently unavailable. Future research is necessary to explore the potential biological activities of this compound and to elucidate its mechanism of action. Until such studies are conducted and published, a comprehensive understanding of this compound's role in biological systems will remain elusive.

References

- 1. Toxicology and carcinogenesis studies of cumene (CAS No. 98-82-8) in F344/N rats and B6C3F1 mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of in vitro and in silico Antiproliferative Effects of p-Cymene and Its Naturally Occurring 7-Oxygenated Derivatives on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unveiling the Pharmacological Landscape: A Technical Guide to Cosmene and Structurally Related Compounds

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the pharmacological properties of cosmene and its structurally related and more extensively studied analogs, p-cymene and chromene derivatives. While research on this compound (2,6-dimethyl-1,3,5,7-octatetraene) is currently limited, this document delves into the significant anti-inflammatory, antioxidant, and cytotoxic activities exhibited by p-cymene and a variety of chromene compounds. This guide synthesizes quantitative data from numerous studies, details key experimental methodologies, and visualizes the underlying signaling pathways to support ongoing research and development in pharmacology and medicinal chemistry.

Introduction: The Enigma of this compound

This compound is a naturally occurring acyclic monoterpene with the chemical name (3E,5E)-2,6-dimethyl-1,3,5,7-octatetraene.[1][2][3] It is found in various plants, including Perilla frutescens and Citrus reticulata.[1] Despite its presence in the natural world, publicly available data on the specific pharmacological properties of isolated this compound is scarce. In contrast, its structural analogs, p-cymene and compounds featuring the chromene scaffold, have been the subject of extensive pharmacological investigation. This guide will therefore focus on the well-documented activities of these related compounds to provide a valuable resource for researchers.

Pharmacological Properties of p-Cymene

p-Cymene, a monoterpene found in over 100 plant species, has demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.

Anti-inflammatory Activity

p-Cymene exhibits significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. Studies have shown that p-cymene can inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

The primary mechanism for this anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By blocking these pathways, p-cymene effectively suppresses the inflammatory cascade.

Caption: p-Cymene's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Antioxidant Activity

p-Cymene has been evaluated for its antioxidant potential, demonstrating the ability to reduce oxidative stress. In vivo studies have shown that p-cymene can decrease lipid peroxidation and nitrite content.[4][5] Furthermore, it has been observed to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[4][5]

Cytotoxic Activity

The cytotoxic effects of p-cymene have been investigated against various cancer cell lines. While p-cymene itself shows some activity, it is often studied as a ligand in metal complexes, such as those with ruthenium, to enhance its anticancer potential. These complexes have shown promising cytotoxic activity.

Table 1: Quantitative Data on the Pharmacological Properties of p-Cymene

| Activity | Model/Assay | Results | Reference |

| Anti-inflammatory | Carrageenan-induced leukocyte migration in mice | Significant decrease in leukocyte migration at 25, 50, and 100 mg/kg | [6] |

| Antioxidant | Thiobarbituric acid reactive substances (TBARS) assay in mice hippocampus | Decrease in lipid peroxidation at 50, 100, and 150 mg/kg | [4][5] |

| Antioxidant | Superoxide dismutase (SOD) activity in mice hippocampus | Increased SOD activity at 50, 100, and 150 mg/kg | [4][5] |

| Antioxidant | Catalase (CAT) activity in mice hippocampus | Increased CAT activity at 50, 100, and 150 mg/kg | [4][5] |

Pharmacological Properties of Chromene Derivatives

Chromenes are a class of heterocyclic compounds widely found in nature. Synthetic and naturally derived chromenes have exhibited a broad spectrum of pharmacological activities.

Anti-inflammatory Activity

Various chromene derivatives have been identified as potent anti-inflammatory agents. For instance, sargachromanol D, isolated from Sargassum siliquastrum, inhibits the production of NO and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 cells by suppressing the expression of iNOS and COX-2.[7] This inhibition is mediated through the blockage of the NF-κB and MAPK signaling pathways.[7]

Caption: Workflow for assessing the anti-inflammatory effects of chromene derivatives.

Cytotoxic Activity

Numerous chromene derivatives have been synthesized and evaluated for their anticancer properties against a variety of human cancer cell lines. Their cytotoxicity is a key area of interest in drug discovery.

Table 2: Cytotoxicity of Selected Chromene Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |

| 6-Bromo-2,2-dimethyl-2H-chromene (Representative) | 8.5 | 15.1 | - | [8] |

| Benzochromene Derivatives (Representative) | 4.6 - 21.5 | - | 4.6 - 21.5 | [9] |

| Dihydropyrano[3,2-b]chromene Derivatives | High to moderate cytotoxicity | High to moderate cytotoxicity | - | |

| 1H-benzo[f]chromene-2-carbothioamide derivative | 4.5 (HepG2) | - | - | [4] |

| 3-Arylcoumarin derivative (7) | - | 24.2 | - |

Experimental Protocols

In Vitro Anti-inflammatory Assay (p-Cymene)

Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of p-cymene for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature. The absorbance is measured at 540 nm.

Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatants are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated and total forms of p38, JNK, ERK, and IκBα. After incubation with a secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Cytotoxicity Assay (Chromene Derivatives)

Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media. Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[8]

Compound Treatment: A stock solution of the chromene derivative is prepared in DMSO. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compound, and the plates are incubated for 48-72 hours.[8]

MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The medium is then removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Conclusion

While the pharmacological profile of this compound remains largely unexplored, the extensive research on its analogs, p-cymene and chromene derivatives, reveals a rich landscape of therapeutic potential. p-Cymene emerges as a promising anti-inflammatory and antioxidant agent, with a clear mechanism of action involving the NF-κB and MAPK pathways. Chromene derivatives represent a versatile scaffold for the development of potent cytotoxic agents against various cancers. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate these compounds and unlock their full therapeutic potential. Future studies focusing on the isolation and pharmacological characterization of this compound are warranted to determine if it shares the promising activities of its structural relatives.

References

- 1. This compound | C10H14 | CID 5368451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2,6-Dimethyl-1,3,5,7-octatetraene, E,E- [webbook.nist.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Evaluation of p-cymene, a natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the anti-inflammatory and antinociceptive properties of p-cymene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

The Discovery, Properties, and Biological Potential of Cosmene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cosmene, a naturally occurring acyclic monoterpenoid with the chemical name (3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene, has been identified as a constituent of various plant essential oils. First isolated from Cosmos bipinnatus, this compound has garnered interest for its potential biological activities, particularly its antimicrobial properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a plausible synthetic route. Furthermore, this guide explores its known biological activities with a focus on its antimicrobial effects and discusses potential mechanisms of action, including its possible modulation of key cellular signaling pathways.

Discovery and History

The discovery of this compound is rooted in the extensive phytochemical investigations of the Asteraceae (Compositae) family, a plant family rich in unique secondary metabolites. While the exact first isolation is not definitively documented in readily available literature, the pioneering work on polyacetylenes in this plant family by Norwegian chemist Nils Andreas Sørensen and his collaborators in the mid-20th century laid the groundwork for the identification of numerous novel compounds, including this compound.

In 1941 , Sørensen and J. Stene published a paper titled "Über die Konstitution des this compound" (On the Constitution of this compound), which stands as a key early reference to this compound. Their research involved the investigation of the essential oil of Cosmos bipinnatus, from which they isolated and characterized this novel tetra-unsaturated acyclic monoterpene. The name "this compound" is derived from the genus Cosmos, highlighting its first identified natural source. This early work was part of a broader effort to understand the chemical diversity of the Compositae family, which is now known to be a rich source of bioactive compounds.

Physicochemical Properties

This compound is a volatile organic compound with the molecular formula C₁₀H₁₄. Its structure is characterized by a conjugated system of four double bonds, which is responsible for its chemical reactivity and potential biological activity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄ | [1] |

| Molecular Weight | 134.22 g/mol | [1] |

| IUPAC Name | (3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene | [1] |

| CAS Number | 460-01-5 | [1] |

| Appearance | Likely a colorless to pale yellow liquid | |

| Melting Point | -2 to -1 °C | |

| Boiling Point | 189-190 °C (estimated) | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol. | |

| Odor Profile | Described as herbal, floral, sweet, citrus, and fruity. |

Experimental Protocols

Isolation and Purification of this compound from Cosmos bipinnatus

The isolation of this compound from its natural source, such as the leaves of Cosmos bipinnatus, typically involves steam distillation to extract the essential oil, followed by fractional distillation and/or column chromatography to purify the compound.

Protocol 1: Steam Distillation of Cosmos bipinnatus Essential Oil

-

Plant Material Preparation: Freshly harvested leaves of Cosmos bipinnatus are coarsely chopped to increase the surface area for efficient steam penetration.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation. The chopped plant material is placed in a round-bottom flask and covered with distilled water.

-

Distillation: The flask is heated to boiling. Steam passes through the plant material, carrying the volatile essential oils. The mixture of steam and oil vapor is then condensed.

-

Collection: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected. Due to their different densities, the essential oil will form a separate layer, which can be collected. The yield of essential oil from Cosmos bipinnatus leaves is reported to be approximately 0.30% (v/w)[1].

Protocol 2: Fractional Distillation and Column Chromatography

-

Fractional Distillation: The collected essential oil, which is a complex mixture of volatile compounds, is subjected to fractional distillation under reduced pressure to separate components based on their boiling points. This step enriches the fraction containing this compound.

-

Column Chromatography: The this compound-rich fraction is further purified using column chromatography.

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is used to elute the compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing pure this compound. The fractions containing the pure compound are then combined and the solvent is evaporated.

-

References

Cosmene: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Characteristics, Experimental Protocols, and Biological Significance of (3E,5E)-2,6-Dimethylocta-1,3,5,7-tetraene

Abstract

Cosmene, a naturally occurring acyclic monoterpene, has garnered interest within the scientific community for its presence in various essential oils and its potential biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, and offering insights into experimental protocols for its isolation, purification, and analysis. Furthermore, this document explores the potential biological effects of this compound by examining the known signaling pathways modulated by related terpene compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Molecular Data and Properties

This compound, systematically named (3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene, is a hydrocarbon with the chemical formula C10H14.[1][2] Its structure features a conjugated system of four double bonds, contributing to its chemical reactivity and potential biological activity.

Table 1: Molecular Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 460-01-5 | [2] |

| Molecular Formula | C10H14 | [1][2] |

| Molecular Weight | 134.22 g/mol | [2] |

| IUPAC Name | (3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene | [2] |

| SMILES | CC(=C)/C=C/C=C(\C)/C=C | [1] |

| InChIKey | HPZWSJQQCJZBBG-LQPGMRSMSA-N | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | -2 to -1 °C | [3] |

| Boiling Point (estimated) | 189-190 °C | [3] |

| Solubility | Soluble in alcohol. Insoluble in water. | [3] |

Experimental Protocols

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not extensively reported in the literature, its structure lends itself to established methods of organic synthesis for constructing polyene systems. A plausible synthetic approach would involve a Wittig-type olefination reaction. For instance, a phosphonium ylide derived from a C5 halo-alkene could be reacted with a C5 α,β-unsaturated aldehyde to form the C10 backbone with the desired stereochemistry. The reaction conditions would need to be carefully controlled to ensure the formation of the (E,E)-isomers.

Isolation and Purification from Natural Sources

This compound is a component of various essential oils. Its isolation and purification can be achieved through standard techniques employed for the separation of terpenes.

2.2.1. Steam Distillation

A common method for extracting essential oils from plant material is steam distillation.[4][5]

-

Principle: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.

-

Protocol Outline:

-

The plant material (e.g., flowers, leaves) is placed in a distillation flask with water.

-

Steam is introduced into the flask, and the mixture is heated to boiling.

-

The vapor, containing water and essential oils, is passed through a condenser.

-

The condensed liquid is collected in a receiving vessel.

-

The less dense essential oil layer is separated from the aqueous layer using a separatory funnel.

-

2.2.2. Solvent Extraction

Solvent extraction is another effective method for isolating this compound.

-

Principle: An organic solvent in which this compound is soluble is used to extract it from the plant material.

-

Protocol Outline:

-

The plant material is macerated and soaked in a suitable organic solvent (e.g., hexane, ethanol).

-

The mixture is agitated to ensure efficient extraction.

-

The solid plant material is filtered off.

-

The solvent is evaporated from the filtrate under reduced pressure to yield the crude essential oil.

-

2.2.3. Chromatographic Purification

Following initial extraction, chromatographic techniques are essential for obtaining high-purity this compound.

-

Principle: The components of the essential oil mixture are separated based on their differential partitioning between a stationary phase and a mobile phase.

-

Protocol Outline (Flash Column Chromatography):

-

A glass column is packed with a suitable stationary phase (e.g., silica gel).

-

The crude essential oil is dissolved in a minimal amount of a non-polar solvent and loaded onto the column.

-

A solvent system (mobile phase) of increasing polarity is passed through the column.

-

Fractions are collected and analyzed (e.g., by TLC) to identify those containing this compound.

-

The solvent is evaporated from the desired fractions to yield purified this compound.

-

Analytical Methods

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound in complex mixtures like essential oils.[6][7][8][9][10]

-

Principle: The sample is vaporized and separated into its components in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

-

Protocol Outline:

-

Sample Preparation: The essential oil sample is diluted in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10 µg/mL.[8]

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet.

-

GC Separation: The components are separated on a capillary column (e.g., HP-5MS). A typical temperature program would be:

-

Initial temperature: 50°C for 2 minutes.

-

Ramp: Increase to 180°C at a rate of 5°C/min.

-

Ramp: Increase to 270°C at a rate of 20°C/min.

-

Hold: Maintain at 270°C for 5 minutes.[6]

-

-

MS Detection: The eluting compounds are ionized (typically by electron ionization) and the mass spectrum is recorded.

-

Data Analysis: The retention time and mass spectrum of the peak corresponding to this compound are compared to those of a known standard for identification and quantification.

-

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of terpenes is known to interact with various cellular signaling pathways, suggesting potential areas of investigation for this compound.

Potential Anti-inflammatory Effects via NF-κB and MAPK Pathways

Many terpenes have demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13][14][15][16]

-

NF-κB Signaling: Terpenoids can inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκB, which in turn blocks the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[11][12][13][17]

-

MAPK Signaling: Terpenes can also influence the MAPK pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation. Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators.[14][16]

Potential inhibitory action of terpenes on inflammatory signaling.

Conclusion

This compound presents an interesting subject for further research in natural product chemistry and pharmacology. This technical guide has consolidated the available molecular data and provided a framework for its experimental investigation. While specific biological data for this compound is still emerging, the known activities of related terpenes provide a strong rationale for exploring its potential as a modulator of key cellular signaling pathways. The detailed protocols and compiled data herein are intended to facilitate and encourage future studies into the therapeutic potential of this and other related natural compounds.

References

- 1. hmdb.ca [hmdb.ca]

- 2. 2,6-Dimethyl-1,3,5,7-octatetraene, E,E- [webbook.nist.gov]

- 3. (3E,5Z)-2,6-dimethylocta-1,3,5,7-tetraene | C10H14 | CID 12304092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chymist.com [chymist.com]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. mdpi.com [mdpi.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. uoguelph.ca [uoguelph.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 11. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Terpenoids: natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. refp.cohlife.org [refp.cohlife.org]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

In Vitro Assays for Cosmene Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro biological activity of cosmene ((3E,5E)-2,6-dimethylocta-1,3,5,7-tetraene) is limited in publicly available scientific literature. This guide provides a comprehensive overview of standard in vitro assays and methodologies commonly applied to its chemical class—acyclic monoterpenes—to evaluate potential antioxidant and anti-inflammatory activities. The presented data and protocols are representative of terpenes and should be adapted and validated for specific studies involving this compound.

Introduction to this compound and its Potential Activities

This compound is an acyclic monoterpene found in various plants. Terpenes, as a class, are known for a wide range of biological activities, including antioxidant and anti-inflammatory effects.[1][2][3] These properties are often attributed to their chemical structure, which can enable them to scavenge free radicals and modulate inflammatory pathways. In vitro assays are crucial first steps in characterizing the potential therapeutic effects of compounds like this compound, providing a controlled environment to study their mechanisms of action at a cellular and molecular level.

In Vitro Antioxidant Activity Assays

Antioxidant activity is a measure of a compound's ability to inhibit oxidative damage caused by reactive oxygen species (ROS). Several spectrophotometric assays are commonly used to determine the antioxidant capacity of natural products.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Table 1: Representative Antioxidant Activity Data for Terpenes (DPPH Assay)

| Compound/Extract | IC50 (µg/mL) | Reference |

| Lawsonia inermis L. leaves extract | 18.26 | [4] |

| Rosa damascena L. flower extract | >100 | [4] |

| BHT (Butylated hydroxytoluene) | 53.25 | [4] |

Note: Lower IC50 values indicate stronger antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of the test compound or standard to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical is generated by reacting ABTS with potassium persulfate. Antioxidants reduce the blue-green ABTS•+, causing a decolorization that is measured spectrophotometrically.

Table 2: Representative Antioxidant Activity Data for Terpenes (ABTS Assay)

| Compound/Extract | Antioxidant Activity (mmol TE/100g DW) | Reference |

| Rosa damascena L. flower extract | 30.39 | [4] |

| Lawsonia inermis L. leaves extract | 15.82 | [4] |

Note: TE = Trolox Equivalents. Higher values indicate greater antioxidant capacity.

Experimental Protocol: ABTS Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare a series of concentrations of the test compound and a standard (e.g., Trolox).

-

Add 10 µL of each sample concentration to a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

-

Measurement:

-

After a 6-minute incubation at room temperature, measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition similar to the DPPH assay.

-

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

-

In Vitro Anti-inflammatory Activity Assays

Inflammation is a complex biological response to harmful stimuli. In vitro assays can model different aspects of the inflammatory process, such as protein denaturation and membrane stabilization.

Inhibition of Protein Denaturation Assay